

Application Note: Measuring AFF4-CCNT1 Inhibition by KL-1 using AlphaLISA

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Compound of Interest

Compound Name: SEC inhibitor KL-1

Cat. No.: B608354

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Introduction

The super elongation complex (SEC) is a critical regulator of transcriptional elongation, a fundamental process in gene expression. A key interaction within the SEC occurs between the scaffolding protein AFF4 and Cyclin T1 (CCNT1), a component of the positive transcription elongation factor b (P-TEFb).^{[1][2]} This interaction is essential for the recruitment of P-TEFb to chromatin, leading to the phosphorylation of RNA Polymerase II and the transition to productive transcription elongation. Dysregulation of the SEC and the AFF4-CCNT1 interaction has been implicated in various diseases, including cancer and HIV infection, making it an attractive target for therapeutic intervention.^{[1][2]}

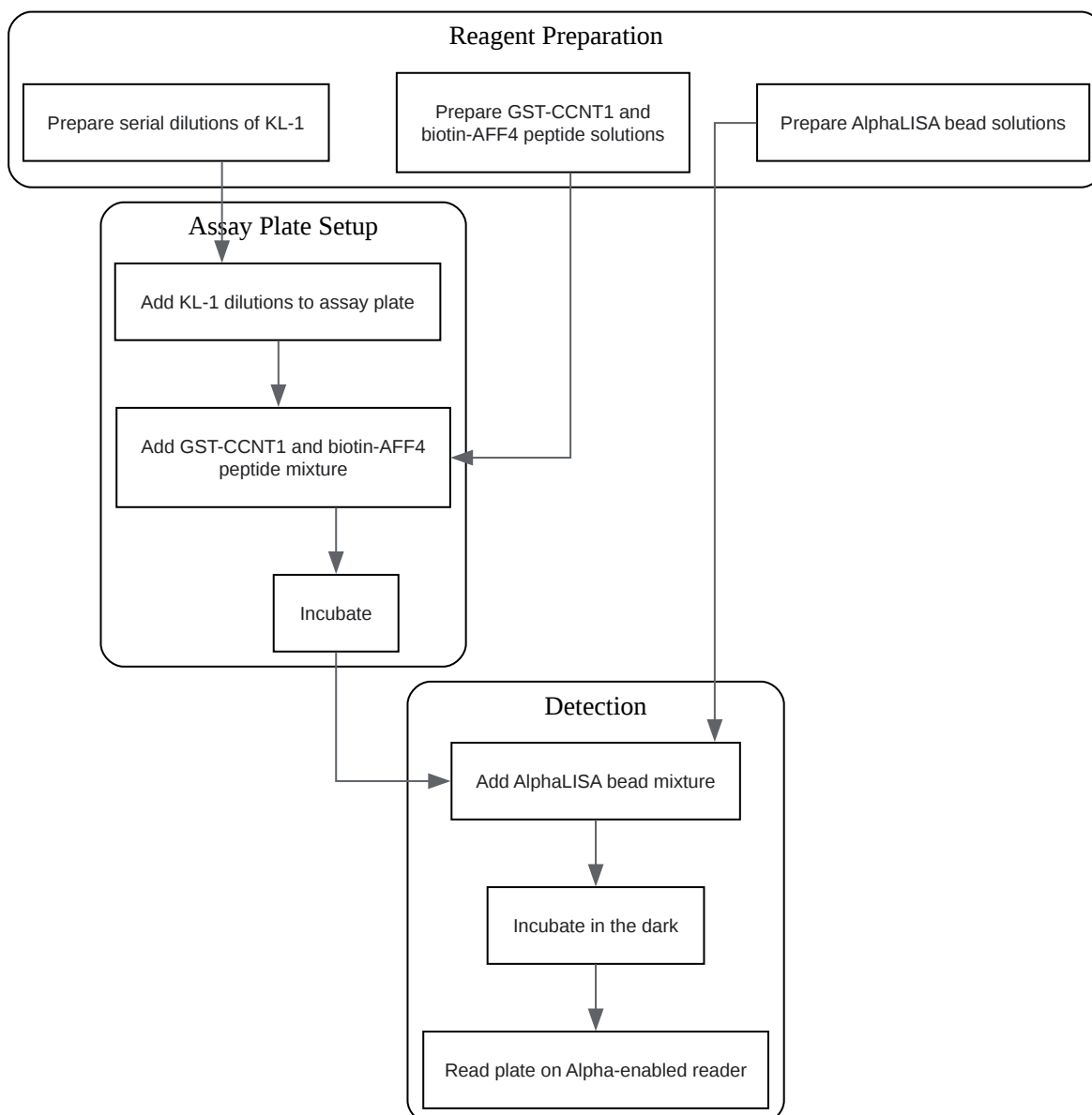
KL-1 is a small molecule inhibitor that has been identified to disrupt the AFF4-CCNT1 protein-protein interaction.^{[1][3]} This application note provides a detailed protocol for measuring the inhibitory effect of KL-1 on the AFF4-CCNT1 interaction using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. AlphaLISA is a highly sensitive, no-wash, bead-based immunoassay ideal for studying protein-protein interactions.^[4]

Principle of the Assay

The AlphaLISA assay for monitoring the AFF4-CCNT1 interaction is based on the proximity of two bead types: a Streptavidin-coated Donor bead and an anti-GST Acceptor bead. A biotinylated peptide derived from AFF4 binds to the Donor bead, while a GST-tagged CCNT1 protein binds to the Acceptor bead. When AFF4 and CCNT1 interact, the Donor and Acceptor beads are brought into close proximity (within 200 nm). Upon excitation of the Donor bead with

a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is directly proportional to the extent of the AFF4-CCNT1 interaction. In the presence of an inhibitor like KL-1, this interaction is disrupted, leading to a decrease in the AlphaLISA signal.

Signaling Pathway



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